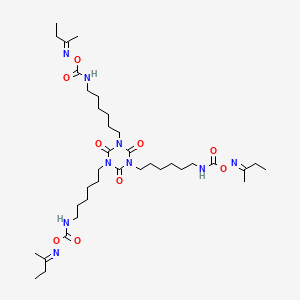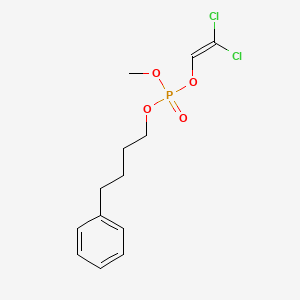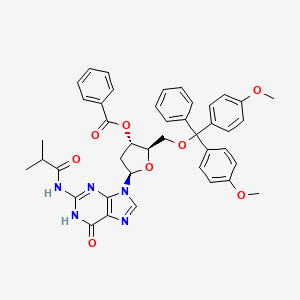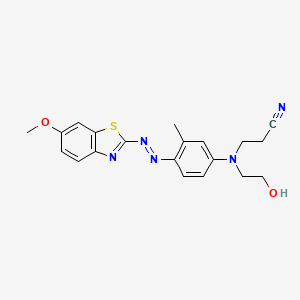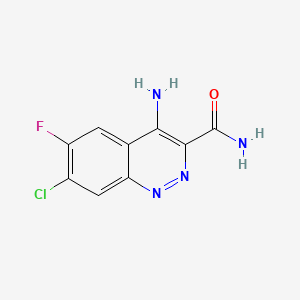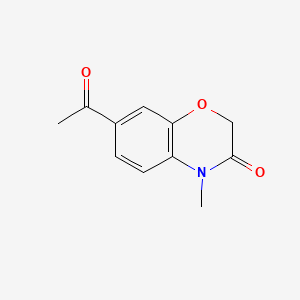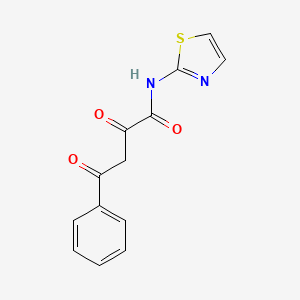
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- is a chemical compound with the molecular formula C14-H12-N2-O4-S and a molecular weight of 304.34 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- involves several steps. One common synthetic route includes the reaction of benzenebutanamide with thiazole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications . Additionally, it has industrial applications in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- can be compared with other similar compounds, such as Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- and Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- lies in its specific molecular structure, which imparts distinct properties and applications.
Eigenschaften
CAS-Nummer |
130421-39-5 |
|---|---|
Molekularformel |
C13H10N2O3S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
2,4-dioxo-4-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H10N2O3S/c16-10(9-4-2-1-3-5-9)8-11(17)12(18)15-13-14-6-7-19-13/h1-7H,8H2,(H,14,15,18) |
InChI-Schlüssel |
JYPLMKAUCGHIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


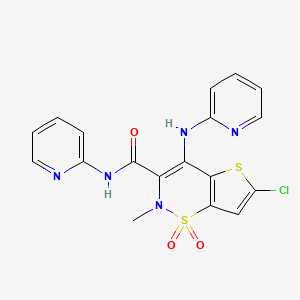

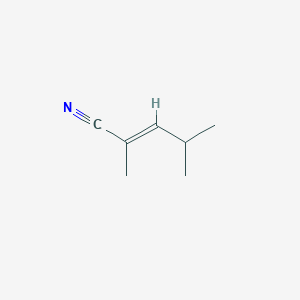
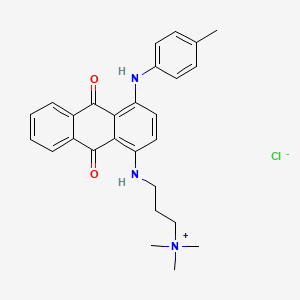
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

